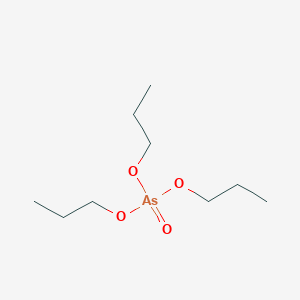

tripropyl arsorate

Description

Tripropyl phosphate (TnPP), with the molecular formula C₉H₂₁O₄P, is an organophosphate compound widely used as a flame retardant in textiles, plastics, and coatings due to its ability to inhibit combustion . Its residues are frequently detected in environmental and food samples, necessitating accurate analytical methods for quality control. Recent studies emphasize the importance of certified reference materials (CRMs) for TnPP to ensure precision in detection, with purity assessments conducted via mass balance and quantitative nuclear magnetic resonance (qNMR) techniques (¹H and ³¹P NMR) .

Properties

CAS No. |

15606-96-9 |

|---|---|

Molecular Formula |

C9H21AsO4 |

Molecular Weight |

268.18 g/mol |

IUPAC Name |

tripropyl arsorate |

InChI |

InChI=1S/C9H21AsO4/c1-4-7-12-10(11,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |

InChI Key |

PXCOPPYGVRUBLY-UHFFFAOYSA-N |

SMILES |

CCCO[As](=O)(OCCC)OCCC |

Canonical SMILES |

CCCO[As](=O)(OCCC)OCCC |

Other CAS No. |

15606-96-9 |

Synonyms |

Arsenic acid tripropyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tripropyl arsorate can be synthesized through the esterification of arsenic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

As(OH)3+3C3H7OH→As(O-C3H7)3+3H2O

Industrial Production Methods

In an industrial setting, the production of tripropyl arsenate may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

tripropyl arsorate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form arsenate compounds.

Reduction: It can be reduced to form arsenite compounds.

Substitution: The propyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

Oxidation: Arsenate compounds.

Reduction: Arsenite compounds.

Substitution: Various alkyl or aryl arsenates.

Scientific Research Applications

tripropyl arsorate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: Studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.

Medicine: Investigated for its potential use in chemotherapy, particularly in the treatment of certain types of leukemia.

Industry: Used in the production of flame retardants and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tripropyl arsenate involves its interaction with cellular proteins and enzymes. It can bind to sulfhydryl groups in proteins, disrupting their function. This can lead to the inhibition of key metabolic pathways and induce apoptosis in cancer cells. The compound’s ability to interfere with cellular processes makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tripropyl Aluminum

- Chemical Structure : C₉H₂₁Al.

- Applications : Used as a polyolefin catalyst in industrial processes .

- Reactivity : Pyrophoric, ignites spontaneously in air, and reacts violently with water, producing explosive gases. Requires inert storage conditions (dry, oxygen-free) .

- Toxicity: Causes severe skin/eye burns; chronic health effects remain unstudied for carcinogenicity or reproductive harm .

- Handling : Strict protocols include automated transfers to minimize exposure and explosion risks .

Tripropyl Borate

- Chemical Structure : C₉H₂₁BO₃.

- Applications : Utilized in organic synthesis and as a solvent due to its solubility in alcohols, ethers, and benzene .

- Reactivity : Less reactive than tripropyl aluminum; hydrolyzes slowly in moist air.

Tetraethyl Pyrophosphate (TEPP)

- Chemical Structure : C₈H₂₀O₇P₂.

- Applications: Historically used as a pesticide; now employed in analytical chemistry as a hygroscopic reagent .

- Reactivity : Rapidly hydrolyzes in water, requiring anhydrous handling.

- Toxicity : Highly toxic via inhalation or dermal absorption, necessitating stringent laboratory controls .

Data Tables

Table 1: Comparative Properties of Tripropyl Compounds

Research Findings

- Tripropyl Phosphate : Purity assessments via qNMR achieved 99.2% accuracy, critical for CRM certification .

- Tripropyl Aluminum : Workplace exposure limits emphasize respiratory protection and skin/eye safeguards due to acute toxicity .

- TEPP : Analytical methods require internal standards like tripropyl phosphate to mitigate hydrolysis artifacts .

Q & A

Q. What are the established synthesis routes for tripropyl phosphate, and how do reaction conditions influence yield?

Tripropyl phosphate is synthesized via esterification of phosphoric acid with propanol. Evidence reports two distinct yields (97% and 17%) under unspecified conditions, suggesting critical variables such as catalyst choice, stoichiometry, or purification methods . A comparative approach involves:

- Design of Experiments (DoE): Systematically varying temperature, reaction time, and acid catalyst (e.g., sulfuric acid).

- Yield Optimization: Monitoring by gas chromatography (GC) or nuclear magnetic resonance (NMR) to track ester formation .

- Purification: Distillation or column chromatography to isolate high-purity product.

| Method | Yield | Key Variables (Hypothesized) |

|---|---|---|

| Propanol + Phosphoric Acid | 97% | Excess propanol, catalytic H₂SO₄ |

| Propanol + Phosphoric Acid | 17% | Suboptimal stoichiometry, no catalyst |

Q. What analytical techniques are recommended for characterizing tripropyl borate’s purity and structural integrity?

Key methods include:

- Gas Chromatography (GC): Use flame photometric detection (FPD) with tripropyl phosphate as an internal standard in toluene eluent .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm propyl group integration and boron-oxygen bonding .

- Titration: Acid-base titration to quantify hydrolyzable boron content .

- UV-Vis Spectroscopy: Monitor decomposition kinetics under controlled humidity .

Q. What safety protocols are critical when handling pyrophoric tripropyl aluminum derivatives?

While tripropyl aluminum is distinct from tripropyl phosphate/borate, its safety protocols inform handling reactive organometallics:

- Storage: Under inert atmosphere (argon/nitrogen) to prevent ignition .

- Spill Management: Use dry sand or lime (avoid water) .

- PPE: Flame-resistant lab coats, face shields, and emergency showers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields of tripropyl phosphate?

Discrepancies in yields (e.g., 17% vs. 97% ) require:

- Reaction Kinetic Studies: Track intermediate formation via in-situ FTIR or Raman spectroscopy.

- Byproduct Analysis: Use GC-MS to identify side products (e.g., dipropyl phosphate) influencing yield.

- Catalyst Screening: Test Brønsted/Lewis acids (e.g., HCl, ZnCl₂) to optimize esterification efficiency .

Q. What methodologies assess tripropyl borate’s stability in hygroscopic environments?

Tripropyl borate is hygroscopic and hydrolyzes to boric acid and propanol. Stability studies involve:

Q. How can GC-FPD be optimized for quantifying trace tripropyl phosphate in environmental samples?

- Column Selection: Use a non-polar capillary column (e.g., DB-5) for optimal resolution.

- Internal Standard Calibration: Tripropyl phosphate in toluene (linear range: 0.1–10 µg/mL).

- Detector Parameters: Hydrogen/air flow rates adjusted for maximum FPD sensitivity to phosphorus.

Q. What experimental approaches elucidate the catalytic role of tripropyl aluminum in polymerization?

Though not directly studied in the evidence, analogous organoaluminum catalysts are evaluated via:

- Kinetic Profiling: Monitor monomer consumption rates using gravimetry or GPC.

- Spectroscopic Analysis: FTIR or XAS to identify active Al-centered intermediates .

- Computational Modeling: DFT studies to map reaction pathways and transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.